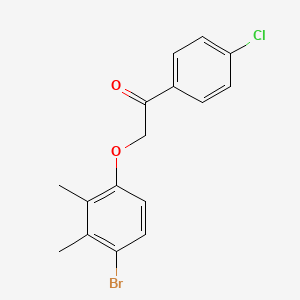

2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone

Descripción

Propiedades

IUPAC Name |

2-(4-bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClO2/c1-10-11(2)16(8-7-14(10)17)20-9-15(19)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFVBAXFJXLZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)OCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview

2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone, also known by its CAS number 439096-15-8, is a synthetic organic compound with notable biological activities. This compound possesses a molecular formula of C16H14BrClO2 and a molecular weight of 353.64 g/mol. Its structure features a brominated phenoxy group and a chlorophenyl moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrClO2 |

| Molecular Weight | 353.64 g/mol |

| CAS Number | 439096-15-8 |

| Purity | Typically >90% |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetates have shown effectiveness against various bacterial strains. The presence of bromine and chlorine substituents is believed to enhance the lipophilicity and membrane penetration of such compounds, improving their antimicrobial efficacy .

Cytotoxicity and Antitumor Effects

Studies have suggested that halogenated phenolic compounds can exhibit cytotoxic effects on cancer cell lines. In particular, the chlorophenyl and bromophenyl groups in the structure may interact with cellular targets involved in proliferation and apoptosis pathways. For example, compounds structurally related to this compound have been reported to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes that play crucial roles in cancer cell metabolism or microbial growth.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death .

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of phenoxyacetate derivatives, including those similar to this compound. The results indicated that these compounds exhibit significant cytotoxicity against breast and prostate cancer cell lines. The study highlighted the importance of the bromine atom in enhancing antitumor activity through receptor-mediated pathways .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial properties of halogenated phenolic compounds against Gram-positive and Gram-negative bacteria. The findings revealed that derivatives with bromine exhibited superior activity compared to their non-halogenated counterparts. This suggests that this compound may also possess potent antimicrobial properties due to its unique structural features .

Aplicaciones Científicas De Investigación

Overview

2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone is a synthetic organic compound with the molecular formula CHBrClO and a molecular weight of approximately 353.64 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its unique chemical structure and properties.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. It is related to several classes of drugs that target specific biological pathways, particularly those involved in cancer treatment. For instance, it has been noted for its activity against certain types of leukemia, suggesting its utility in oncology research .

Key Findings:

- Anti-leukemic Activity: Research indicates that compounds similar to this compound exhibit selective inhibition of BET (bromodomain and extraterminal domain) proteins, which are implicated in cancer progression. This selective inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapeutics .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of insecticides and acaricides. Its derivatives have shown efficacy in pest control formulations, which are crucial for agricultural productivity.

Key Findings:

- Insecticidal Properties: The brominated phenol derivatives are known to enhance the potency of insecticides, making them valuable in agricultural applications. The synthesis processes involving this compound can yield products that effectively combat agricultural pests while minimizing environmental impact .

Data Tables

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Pharmaceutical | Anti-leukemic agent | Selective inhibition of cancer cell proliferation |

| Agrochemical | Intermediate for insecticides | Enhanced potency against pests |

Case Study 1: Anti-Cancer Research

In a study published by the National Institutes of Health, compounds structurally related to this compound were evaluated for their effects on leukemia cell lines. The results indicated significant reductions in cell viability at specific concentrations, highlighting the potential for these compounds in targeted cancer therapies .

Case Study 2: Agricultural Efficacy

A project under the IR-4 initiative explored the use of brominated phenolic compounds as active ingredients in pesticide formulations. The study demonstrated that formulations containing derivatives of this compound exhibited superior efficacy against common agricultural pests compared to traditional pesticides .

Análisis De Reacciones Químicas

Reduction of the Ketone Group

The ketone moiety in this compound can undergo reduction to form secondary alcohols or methylene groups, depending on the reagents used. A method demonstrated for structurally similar diarylketones involves NaBH₄/TiCl₄-mediated reduction (Figure 1):

Procedure :

-

The ketone is treated with NaBH₄ in 1,2-dimethoxyethane (DME) at 70°C for 2 hours , followed by the addition of TiCl₄ in dichloromethane.

-

This two-step process reduces the carbonyl group to a methylene bridge, yielding diarylmethane derivatives.

Example :

For (5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, this method achieved a 79% yield of the reduced product .

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| NaBH₄, TiCl₄ | DME, 70°C, 2 h; CH₂Cl₂ | 79–86% |

Mechanistic Insight :

The reaction proceeds via hydride transfer from NaBH₄ to the carbonyl carbon, forming a borate intermediate. Subsequent treatment with TiCl₄ facilitates deoxygenation, yielding the methylene product .

Halogen-Specific Reactivity

The compound contains two halogens (Br and Cl) with distinct reactivities:

Bromine (4-Bromo):

-

Primary site for modification : Participates in Ullmann couplings or Buchwald-Hartwig aminations when activated by electron-withdrawing groups .

-

In one study, brominated acetophenones were converted to thiophene derivatives via NaBH₄/TiCl₄ reduction followed by cyclization .

Chlorine (4-Chloro):

-

Less reactive than bromine but can undergo SNAr reactions under harsh conditions (e.g., >150°C with Cu catalysts) .

Stability and Side Reactions

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-2,3-dimethylphenoxy)-1-(4-chlorophenyl)-1-ethanone, and how can reaction conditions be systematically optimized?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. Key parameters include solvent polarity (e.g., dichloromethane or DMF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like AlCl₃). Optimization requires iterative adjustment of these factors to maximize yield and purity, as demonstrated in analogous brominated/chlorinated aryl ketone syntheses .

Q. What advanced spectroscopic and crystallographic techniques are recommended for unambiguous structural characterization?

- X-ray crystallography : Resolves bond angles, substituent positions, and crystal packing using SHELX programs for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of aromatic protons near bromine/chlorine) .

- IR spectroscopy : Confirms carbonyl (C=O) and ether (C-O) functional groups .

Q. How does the compound's stability vary under different storage conditions, and what degradation products form?

Stability studies should assess photodegradation (UV light exposure), hydrolysis (pH 2–12), and thermal decomposition (TGA/DSC analysis). Degradation products may include dehalogenated derivatives or oxidized phenoxy groups, identified via LC-MS or GC-MS .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions?

- Steric effects : The 2,3-dimethylphenoxy group hinders para-substitution, directing reactivity to meta positions.

- Electronic effects : Bromine (strong electron-withdrawing) enhances NAS reactivity compared to chlorine, as shown in analogous haloaryl ketones .

- Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve Suzuki coupling efficiency with boronic acids .

Q. What computational modeling approaches predict the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Docking simulations : Use software like AutoDock Vina to model binding affinities to targets such as cytochrome P450 or kinase enzymes.

- MD simulations : Validate stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR studies : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolite profiling : Identify active/inactive metabolites via HPLC-MS to explain variability .

- Dose-response curves : Quantify EC₅₀/IC₅₀ values to compare potency thresholds .

Q. What strategies mitigate challenges in crystallizing the compound for X-ray analysis?

- Solvent screening : Test polar/nonpolar solvents (e.g., ethanol/hexane mixtures) for slow evaporation.

- Additive screening : Use ionic liquids or polymers to promote nucleation.

- Temperature gradients : Gradual cooling (e.g., 4°C to −20°C) improves crystal quality .

Q. How does the compound’s electronic structure affect its UV-Vis absorption and fluorescence properties?

- TD-DFT calculations : Predict λₘₐₛ for π→π* and n→π* transitions.

- Experimental validation : Compare with UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. methanol) .

Methodological Considerations

Q. What analytical workflows validate purity and quantify trace impurities?

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Substituent variation : Synthesize analogs with fluorine, methoxy, or nitro groups at the 4-bromo or 4-chloro positions.

- Biological testing : Screen against target panels (e.g., kinase inhibitors) to identify pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.